N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a cyclobutyl group and an acetamide linker connected to a 4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl moiety. Though specific data on its synthesis or bioactivity are absent in the provided evidence, its structural motifs align with derivatives studied for antimicrobial, pesticidal, and pharmaceutical applications .
Properties
Molecular Formula |
C14H16N4O3S |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C14H16N4O3S/c1-8-5-10(19)6-12(21)18(8)7-11(20)15-14-17-16-13(22-14)9-3-2-4-9/h5-6,9,19H,2-4,7H2,1H3,(H,15,17,20) |
InChI Key |
UKUSMIJWMAMDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NC2=NN=C(S2)C3CCC3)O |
Origin of Product |
United States |
Biological Activity
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is a compound that incorporates the 1,3,4-thiadiazole and pyridine scaffolds, both of which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Structure and Composition
The compound is characterized by the following structural features:
- Thiadiazole Ring : The 1,3,4-thiadiazole moiety is recognized for its broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Pyridine Derivative : The presence of the pyridine ring enhances the compound's ability to interact with biological targets due to its electron-rich nature.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.78 μg/mL | |
| Escherichia coli | 3.125 μg/mL | |
| Candida albicans | 0.08 μg/mL | |
| Aspergillus flavus | 3.125 μg/mL |
The compound demonstrated potent inhibitory effects against these microorganisms, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The anticancer activity of thiadiazole derivatives has been extensively documented. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms.
Case Study: Inhibition of Cancer Cell Lines
In a study evaluating the efficacy of thiadiazole derivatives against cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines, indicating moderate to strong anticancer activity.
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has been investigated for other biological activities:
- Antioxidant Activity : The compound showed significant free radical scavenging activity in vitro. Table 2: Antioxidant Activity Comparison
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines in vitro.
The biological activities of this compound can be attributed to:
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its cyclobutyl-thiadiazole and hydroxypyridinone-acetamide architecture. Key structural analogs from the evidence include:
Key Observations :
- Cyclobutyl vs. Alkyl/Thio Groups : The cyclobutyl group in the target compound is less lipophilic than isobutyl () or benzylthio () but may reduce steric hindrance compared to bulkier substituents .
- Hydroxypyridinone vs. Phenoxy/Thiadiazine: The hydroxypyridinone moiety offers dual H-bonding sites (O-H and carbonyl), contrasting with the phenoxy () or thiadiazine-thione () groups, which prioritize electron delocalization or sulfur-mediated interactions .
Physicochemical Properties
Melting points and synthetic yields from analogous compounds suggest trends:
| Compound ID/Name | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | Not reported | N/A | - |
| 5e () | 132–134 | 74 | |
| 5f () | 158–160 | 79 | |
| 8d () | 161–163 | 56 | |
| 3d () | 212–216 | 82 | |
| 5j () | 138–140 | 82 |
- Melting Points: Higher melting points (e.g., 212–216°C for 3d) correlate with rigid substituents like chlorophenyl () or strong intermolecular H-bonding. The target’s hydroxypyridinone may elevate its melting point relative to alkyl/arylthio analogs .
- Synthetic Yields : Yields for thiadiazole-acetamides range from 56% (8d, ) to 88% (5h, ). The cyclobutyl group’s steric demand in the target compound could moderately reduce yield compared to smaller substituents (e.g., methylthio in 5f) .
Q & A
Q. What are the optimal synthetic routes for synthesizing N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide?
The synthesis of this compound can be approached via multi-step reactions involving cyclobutyl-thiadiazole and pyridinone-acetamide precursors. A common strategy involves:
Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with cyclobutylcarboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) to yield the 5-cyclobutyl-1,3,4-thiadiazole moiety .
Acetamide Coupling : Reacting the thiadiazole intermediate with 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid using coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C .
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- ¹H/¹³C NMR : Confirm the presence of the cyclobutyl group (δ 2.5–3.5 ppm for CH₂ groups in cyclobutane) and the pyridinone ring (δ 6.2–6.8 ppm for aromatic protons).
- FT-IR : Key peaks include C=O stretching (~1680 cm⁻¹ for acetamide and pyridinone), N-H bending (~3300 cm⁻¹), and S-N vibrations (~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., m/z 364.12 for C₁₇H₂₀N₄O₃S) .
Q. What solvent systems are suitable for solubility and stability studies?
Polar aprotic solvents (e.g., DMSO, DMF) are ideal for dissolution due to the compound’s heterocyclic and acetamide groups. Stability testing should include:
- pH-dependent degradation : Assess hydrolysis in buffers (pH 1–9) at 37°C over 24 hours.
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiadiazole sulfur and pyridinone oxygen are electrophilic hotspots .
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The acetamide group may form hydrogen bonds with catalytic residues .
- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP ~2.1) and cytochrome P450 inhibition risks .
Q. What strategies resolve contradictions in bioactivity data across different assay models?
- Dose-Response Refinement : Test concentrations from 1 nM–100 μM to identify non-linear effects (e.g., hormesis).
- Assay-Specific Controls : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate cell-line specificity (e.g., HepG2 vs. HEK293).
- Meta-Analysis : Compare IC₅₀ values across >3 independent studies to distinguish assay artifacts from true biological variation .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Thiadiazole Modifications : Replace cyclobutyl with bicyclic groups (e.g., norbornyl) to enhance lipophilicity (LogP +0.5).
- Pyridinone Substitutions : Introduce electron-withdrawing groups (e.g., Cl at position 4) to stabilize the oxo group and improve metabolic stability .
- Acetamide Linker Optimization : Replace the methyl group with trifluoromethyl to reduce off-target binding .
Q. What experimental designs minimize variability in pharmacokinetic studies?
- Cross-Over Design : Administer the compound intravenously (IV) and orally (PO) to the same animal cohort (n ≥ 6) to reduce inter-subject variability.
- LC-MS/MS Quantification : Use isotopically labeled internal standards (e.g., ¹³C-acetamide) for precise plasma concentration measurements .
- Compartmental Modeling : Apply a two-compartment model with first-order absorption (ka = 0.8 h⁻¹) to estimate bioavailability (F > 60%) .
Q. How do reaction conditions (e.g., temperature, catalyst) influence byproduct formation during synthesis?
- Temperature Control : Reactions above 80°C promote thiadiazole ring degradation; maintain at 60–70°C for optimal yield (70–75%) .
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps. Pd/C reduces nitro groups selectively without cleaving the thiadiazole ring .
- Byproduct Isolation : Use preparative HPLC (C18 column, 70% acetonitrile/water) to isolate and characterize impurities (e.g., des-methyl analogs) .
Methodological Resources
- Statistical Experimental Design : Apply Box-Behnken or central composite designs to optimize reaction parameters (e.g., solvent ratio, catalyst loading) with <20 experimental runs .
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves conformational flexibility in the pyridinone ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
